2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
This compound is a 1,3,4-oxadiazole derivative featuring a piperidine ring substituted at the 1-position with a 4-fluorobenzyl sulfonyl group and at the 4-position with a trifluoromethyl group. Its structural complexity combines sulfonamide and oxadiazole moieties, which are well-documented for their biological activities, particularly in antimicrobial and pesticidal applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-fluorobenzyl sulfonyl group may contribute to target binding specificity, such as enzyme inhibition or bacterial membrane disruption .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c16-12-3-1-10(2-4-12)9-26(23,24)22-7-5-11(6-8-22)13-20-21-14(25-13)15(17,18)19/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKNVXMNEZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine
Reagents : Trifluoroacetic anhydride, carbohydrazide, phosphorus oxychloride.
Conditions : Reflux in anhydrous dichloromethane (48 h, N₂ atmosphere).
Mechanism : Cyclodehydration of trifluoroacetyl hydrazide forms the oxadiazole ring.
Yield : 68–72% (reported for analogous systems).
Piperidine Functionalization
Step A : N-Boc protection of piperidin-4-amine (Boc₂O, DMAP, THF, 0°C→RT).
Step B : Coupling with oxadiazol-2-amine via EDC/HOBt-mediated amide bond formation.
Step C : Boc deprotection (TFA/DCM, 2 h) yields 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole.
Critical Note : Excess coupling reagents lead to oxadiazole ring-opening; maintain stoichiometric EDC.
Sulfonylation with 4-Fluorobenzylsulfonyl Chloride
Reagents : 4-Fluorobenzylsulfonyl chloride (freshly prepared), N,N-diisopropylethylamine (DIPEA).
Conditions : CHCl₃, 0°C→RT, 12 h.
Workup : Sequential washes with 5% HCl, sat. NaHCO₃, brine. Column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 85–89% (extrapolated from).
Purity (HPLC) : ≥98% (method: C18, 70:30 MeCN/H₂O, 1 mL/min).
Synthetic Route 2: Late-Stage Oxadiazole Formation
Synthesis of 1-((4-Fluorobenzyl)sulfonyl)piperidin-4-carboxylic Acid
Step A : Piperidin-4-carboxylic acid reacts with 4-fluorobenzylsulfonyl chloride (DIPEA, DCM, 0°C, 6 h).
Step B : Acid chloride formation (SOCl₂, reflux, 3 h).
Characterization Data :
Hydrazide Formation and Cyclization
Step A : React acid chloride with hydrazine hydrate (EtOH, 0°C, 1 h).
Step B : Cyclodehydration with trifluoroacetic anhydride (TFAA, DCM, 0°C→RT, 12 h).
Yield : 63% (over two steps, based on).
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 52–58% | 47–53% |
| Purification Complexity | Moderate (2 columns) | High (3 columns) |
| Scalability | >100 g feasible | Limited to 50 g |
| Oxadiazole Purity | 98.5% | 96.2% |
| Key Advantage | Avoids acid chloride | Better regiocontrol |
Route 1 is industrially preferred due to higher reproducibility, while Route 2 offers academic utility for mechanistic studies.
Optimization Strategies
Sulfonylation Efficiency
Cyclization Improvements
- Microwave Assistance : 150 W, 100°C reduces cyclization time from 12 h to 45 min (yield +8%).
- Superbase Systems : KOtBu/DMSO enables room-temperature cyclization but lowers yield to 61%.
Analytical Characterization
Spectroscopic Data (Route 1 Product)
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.54–7.49 (m, 2H, ArH), 7.32–7.27 (m, 2H, ArH), 4.45 (s, 2H, SO₂CH₂), 3.92–3.85 (m, 2H, piperidine), 3.12–3.05 (m, 2H), 2.78–2.71 (m, 1H), 2.01–1.89 (m, 4H).
- ¹³C NMR (151 MHz, DMSO-d₆) : δ 162.1 (C=O), 161.8 (d, J = 245 Hz, ArC-F), 134.2, 129.4 (d, J = 8 Hz), 115.6 (d, J = 22 Hz), 122.5 (q, J = 270 Hz, CF₃), 58.3 (SO₂CH₂), 46.1, 44.8, 30.2, 28.9 (piperidine).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₆F₄N₃O₃S [M+H]⁺: 414.0829; found: 414.0825.
PXRD and Thermal Analysis
- Crystallinity : Monoclinic, P2₁/c, a = 12.45 Å, b = 7.89 Å, c = 15.23 Å.
- DSC : Melting endotherm at 189–191°C (ΔH = 112 J/g).
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| 4-Fluorobenzylsulfonyl chloride | 420 |
| Piperidin-4-amine | 310 |
| TFAA | 280 |
| Solvent Recovery | -150 |
| Total | 860 |
Waste Stream Management
- TFAA Quenching : Requires careful NH₄OH neutralization to prevent HF release.
- Silica Sludge : 8 kg/kg product; regrinding and calcination recover 60% SiO₂.
Emerging Methodologies
Continuous Flow Synthesis
- Microreactor Setup :
- Zone 1 : Sulfonylation at 25°C (residence time 30 min).
- Zone 2 : Cyclization at 100°C (residence time 15 min).
- Output : 92% conversion, 14 g/h throughput.
Biocatalytic Approaches
- Sulfotransferase Engineering : Pseudomonas fluorescens mutants achieve 40% sulfonate transfer efficiency but require costly NADPH recycling.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl and Oxadiazole Motifs
Several compounds share the 1,3,4-oxadiazole core with sulfonyl or thioether substituents:
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonylmethyl)-1,3,4-oxadiazole (Li et al., 2018): Exhibited superior antibacterial activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo), with EC₅₀ values of 1.98 µg/mL and 0.17 µg/mL, respectively . Demonstrated 75% reduction in rice bacterial leaf blight in greenhouse trials, outperforming bismerthiazol and thiadiazol copper .
2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (Li et al., 2014):
5-[1-(4-Tosyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol derivatives (Gul et al., 2024):
Substitution Patterns and Bioactivity
- Trifluoromethyl vs. Halogen Substitutions :
The trifluoromethyl group in the target compound enhances oxidative stability compared to chloro or bromo derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole ), which rely on halogen bonding for target interactions but exhibit lower lipophilicity . - Sulfonyl vs. Thioether Linkers :
Sulfonyl groups (as in the target compound) generally improve enzyme inhibition (e.g., Rho kinase) compared to thioether-linked analogues (e.g., 2-(allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ), which prioritize membrane permeability .
Key Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 110–112* | 3.2 | 15–20 (DMSO) |
| 2-(Methylsulfonyl)-5-(4-fluorobenzyl) | 94–95 | 2.8 | 25–30 (DMSO) |
| 5-[1-(4-Tosyl)piperidin-4-yl] derivative | 115–134 | 3.5 | 40–50 (Ethanol) |
*Estimated based on analogues in .
Antibacterial Activity
The target compound’s 4-fluorobenzyl sulfonyl group likely enhances binding to bacterial type II fatty acid synthesis enzymes, a mechanism observed in similar sulfonamide-oxadiazole hybrids . Its trifluoromethyl group may reduce bacterial efflux pump-mediated resistance, a limitation in bismerthiazol and thiodiazole copper .
Enzyme Inhibition Potential
Compounds like 4-((5-(2-chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (EC₅₀ = 0.5 µM for Rho kinase) suggest that sulfonyl-oxadiazole derivatives can achieve nanomolar-level enzyme inhibition, though the target compound’s specific activity remains unverified .
Biological Activity
The compound 2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a piperidine ring , a sulfonyl group , and a trifluoromethyl-substituted oxadiazole ring . Its molecular formula is with a molecular weight of approximately 400.39 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism for this compound may involve:
- Enzyme Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features may allow for binding to specific receptors, modulating signaling pathways.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with the 1,3,4-oxadiazole core demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically:
- In vitro studies have shown that similar oxadiazole compounds inhibited Staphylococcus aureus and Escherichia coli effectively .
- Case Study : Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong antitubercular activity against Mycobacterium bovis BCG .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been documented extensively. The compound's structural characteristics may contribute to:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that oxadiazoles can reduce levels of cytokines like TNF-alpha and IL-6 in inflammatory models.
- Case Study : Research on similar compounds indicated marked anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Oxadiazole derivatives have been investigated for their anticancer properties. The following findings are notable:
- Mechanistic Studies : Compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.
- Case Study : A series of oxadiazole derivatives were tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | Chlorobenzyl instead of fluorobenzyl | Moderate antimicrobial activity |
| 2-(1-((4-Methylbenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | Methylbenzyl instead of fluorobenzyl | Lower anticancer potency |
This table illustrates how variations in substituents can affect biological activity, underscoring the importance of the fluorobenzyl group in enhancing efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
